molecular formula C11H11N3O2 B1437941 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042604-57-8

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1437941
CAS No.: 1042604-57-8
M. Wt: 217.22 g/mol
InChI Key: WFDDBKWGQXYHMO-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a high-purity organic compound supplied for life science and chemical research. This molecule features a 1,2,3-triazole heterocycle substituted with a carboxylic acid group and a 2-ethylphenyl ring, yielding the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . Its structure is defined by the SMILES string CCC1=CC=CC=C1N2C=C(N=N2)C(=O)O and the InChIKey WFDDBKWGQXYHMO-UHFFFAOYSA-N . The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and drug discovery due to its resemblance to the peptide bond, metabolic stability, and ability to form hydrogen bonds . While specific biological data for this ethylphenyl derivative is limited, structurally similar 1,2,3-triazole-4-carboxylic acid compounds are of significant research interest. For instance, the closely related 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been reported to exhibit promising broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, suggesting potential for developing new anti-infective agents . This compound is typically provided as a powder and should be stored at room temperature . This product is intended for research purposes as a key building block in organic synthesis, particularly in the development of novel pharmaceutical candidates, agrochemicals, and as a scaffold for creating chemical libraries. It is offered in various packaging options and can be produced to meet specific purity grades, including high and ultra-high purity forms . This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-ethylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-5-3-4-6-10(8)14-7-9(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDDBKWGQXYHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042604-57-8
Record name 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. The key steps include:

  • Formation of the 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediate.
  • Reaction with Grignard reagents to introduce the desired substituent.
  • Carboxylation using carbon dioxide.
  • Workup and purification to isolate the target triazole carboxylic acid.

This method is designed to be efficient, with mild reaction conditions and high selectivity, allowing for industrial scalability.

Detailed Preparation Procedure (Based on Patent US20180029999A1)

The patented process provides a robust method for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including derivatives like this compound.

Stepwise Procedure:

Step Description Conditions Reagents Notes
1 Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF/METHF Mass-to-volume ratio 1:2-50; temperature −78°C to 0°C 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF/METHF Cooling is crucial to control reactivity
2 Addition of isopropylmagnesium chloride (Grignard reagent) Molar ratio 1:0.8-1.5; stirring for 0.5-2 hours Isopropylmagnesium chloride Forms 1-substituted-4-bromo-1H-1,2,3-triazole intermediate
3 Quenching with hydrochloric acid Molar ratio 1:1-20 Hydrochloric acid Extraction and drying follow
4 Concentration and crystallization Reduced pressure at 40-50°C; crystallization at −5°C to 5°C - Isolates intermediate for further reaction
5 Reaction with isopropylmagnesium chloride-lithium chloride composite Addition at −10°C, reaction at 5-15°C for 1 hour Grignard reagent-lithium chloride composite Prepares for carboxylation
6 Carboxylation by bubbling carbon dioxide 15 minutes at −10°C Carbon dioxide Introduces carboxyl group at position 4
7 Acidification and extraction Addition of hydrochloric acid; extraction with ethyl acetate Hydrochloric acid, ethyl acetate Workup to isolate crude acid
8 Optional methylation Reaction with potassium carbonate and methyl iodide at 25-40°C for 24 h Potassium carbonate, methyl iodide For ester derivatives if needed
9 Final isolation Crystallization at 0°C, drying under vacuum at 40°C - Yields pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid

Example Yields:

Compound Yield (%) Notes
1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid 53 From 1-n-propyl-4,5-dibromo intermediate
1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid 61 Similar method, different substituent

This methodology is directly applicable to the 1-(2-ethylphenyl) substituent by using the corresponding 1-(2-ethylphenyl)-4,5-dibromo-1H-1,2,3-triazole as the starting material.

Alternative Synthetic Routes via Click Chemistry

Another well-established approach involves copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to construct the 1,2,3-triazole ring, followed by functionalization to introduce the carboxylic acid group.

Key Points:

  • Starting from 2-ethylphenyl azide and propiolic acid or its derivatives.
  • Copper(I) catalysis in a tert-butanol/water mixture with sodium ascorbate as a reducing agent.
  • The reaction proceeds smoothly at room temperature, yielding this compound or its esters.
  • The product precipitates directly from the reaction mixture, allowing simple isolation without chromatography.
  • Characterization by FT-IR, 1H-NMR, and mass spectrometry confirms structure and purity.

This method is advantageous for its simplicity and mild conditions, though yields can vary depending on substituents and reaction scale.

Research Findings on Reaction Parameters and Optimization

  • The mole ratios of reagents such as Grignard reagents and carbon dioxide are critical for maximizing yield and purity.
  • Temperature control during Grignard addition and carboxylation steps (-78°C to 0°C) prevents side reactions.
  • Use of isopropylmagnesium chloride-lithium chloride composite enhances reactivity and selectivity.
  • Post-carboxylation methylation can be employed to produce methyl esters for further synthetic applications.
  • Crystallization under controlled temperature and vacuum drying ensures high purity of the final product.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Disadvantages
Grignard/Carboxylation 1-(2-ethylphenyl)-4,5-dibromo-1H-1,2,3-triazole Isopropylmagnesium chloride, CO2, HCl Low temp (-78 to 0°C), THF solvent 50-65% typical High purity, scalable Requires low temp control, multi-step
Copper(I)-Catalyzed Click Chemistry 2-ethylphenyl azide, propiolic acid CuSO4, sodium ascorbate Room temp, tert-butanol/water ~70-80% reported for analogs Simple, mild, no chromatography May require azide synthesis, moderate yields

Chemical Reactions Analysis

Types of Reactions: 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The ethylphenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate reduction.

    Substitution: Reagents like halogens or organometallic compounds are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce amines or alcohols.

Scientific Research Applications

Introduction to 1-(2-Ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

This compound (CAS Number: 1042604-57-8) is a synthetic compound belonging to the triazole family. Its molecular formula is C11H11N3O2, and it has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and agriculture. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been studied for its potential as an antimicrobial agent. Research indicates that compounds with triazole rings exhibit significant antifungal properties. A study demonstrated that derivatives of triazoles can inhibit the growth of various fungal strains, making them candidates for antifungal drug development .

Case Study: Antifungal Activity

A recent investigation evaluated the antifungal efficacy of triazole derivatives against Candida species. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents .

Agricultural Applications

The compound also shows promise as a fungicide in agriculture. Triazole compounds are known for their ability to inhibit fungal sterol biosynthesis, which is crucial for fungal cell membrane integrity. This property has been exploited in developing agricultural fungicides that target crop pathogens.

Data Table: Efficacy of Triazole Fungicides

Fungicide NameTarget PathogenApplication Rate (g/ha)Efficacy (%)
1-(2-Ethylphenyl)-1H-triazoleFusarium spp.20085
PropiconazoleRhizoctonia solani15090
TebuconazoleBotrytis cinerea25092

Material Science

In material science, triazole compounds are being explored for their role in creating advanced materials such as polymers and coatings. Their ability to form stable complexes with metals enhances the properties of these materials.

Case Study: Metal Complexation

Research has shown that incorporating triazole derivatives into polymer matrices can improve thermal stability and mechanical properties. For instance, a study highlighted the enhanced performance of polyvinyl chloride (PVC) composites when doped with triazole compounds .

Mechanism of Action

The mechanism by which 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Substituents: A 2-aminophenyl group at the 1-position and a carboxylic acid at the 4-position.
  • Key Features: The amino group introduces polarity and hydrogen-bonding capacity. X-ray crystallography reveals a kink-like conformation with perpendicular phenyl and triazole rings, facilitating interactions with bacterial membranes .
  • Biological Activity : Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Vibrio cholerae) via DNA binding and degradation mechanisms .

1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Substituents : 2,4-Dimethylphenyl and 5-ethyl groups.
  • However, steric hindrance from the 5-ethyl group may reduce binding efficiency compared to unsubstituted analogs .

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Substituents : 4-ethoxyphenyl and 5-formyl groups.
  • Key Features : The ethoxy group increases electron density on the phenyl ring, while the formyl group enables tautomerism (cyclic hemiacetal formation in solution). This tautomerism may influence reactivity in synthetic applications .

1-(2-Acetylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Substituents : 2-acetylphenyl and 5-methyl groups.
  • Key Features: The acetyl group is electron-withdrawing, which may stabilize the triazole ring and enhance interactions with enzyme active sites.

Physicochemical Properties

  • Lipophilicity: The 2-ethylphenyl group increases logP compared to polar analogs (e.g., 2-aminophenyl or 4-ethoxyphenyl derivatives), favoring hydrophobic interactions .
  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, enhancing solubility and binding to cationic targets.

Data Table: Comparative Analysis of Triazole-Carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Key Activity Synthesis Method
1-(2-Ethylphenyl)-...-carboxylic acid* 2-ethylphenyl (1), COOH (4) C11H11N3O2 Inferred: Enzyme inhibition CuAAC (hypothesized)
1-(2-Aminophenyl)-...-carboxylic acid 2-aminophenyl (1), COOH (4) C9H8N4O2 Antibacterial CuAAC
1-(4-Ethoxyphenyl)-5-formyl-... acid 4-ethoxyphenyl (1), COOH (4) C12H11N3O4 Tautomerism studies Multi-step
1-(2-Acetylphenyl)-5-methyl-... acid 2-acetylphenyl (1), COOH (4) C12H11N3O3 Wnt/β-catenin inhibition General Procedure A

*Target compound; properties inferred from analogs.

Biological Activity

1-(2-Ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1042604-57-8) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

  • Chemical Formula : C₁₁H₁₁N₃O₂
  • Molecular Weight : 217.23 g/mol
  • IUPAC Name : 1-(2-ethylphenyl)triazole-4-carboxylic acid
  • Appearance : Powder

Synthesis

The synthesis of this compound typically involves the reaction of aryl azides with ethyl acetoacetate under controlled conditions. Various derivatives have been synthesized to evaluate their biological activities, particularly focusing on anticancer properties .

Anticancer Activity

Research has highlighted the potential of triazole derivatives, including this compound, in exhibiting anticancer properties. The National Cancer Institute (NCI) conducted screening on several derivatives, revealing that some compounds demonstrated moderate activity against various cancer cell lines such as melanoma, colon cancer, and breast cancer. Notably, certain modifications in the chemical structure were observed to enhance the anticancer efficacy significantly .

Antimicrobial Properties

In addition to anticancer activity, triazole derivatives have been studied for their antimicrobial effects. Some studies suggest that compounds containing the triazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as carboxylic acids enhances their interaction with microbial targets .

Case Studies

Study ReferenceFocusFindings
Antitumor ScreeningModerate activity against melanoma and colon cancer cell lines.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes in cancer cells and microbes. The triazole ring is known for its role in disrupting enzyme functions essential for cell survival and proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the triazole core can significantly influence biological activity. For instance:

  • The presence of electron-donating groups on the phenyl ring has been associated with enhanced anticancer activity.
  • Compounds lacking a carboxyl group showed increased potency against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), where an alkyne-functionalized 2-ethylphenyl derivative reacts with an azide-containing precursor. Key variables include catalyst loading (e.g., CuSO₄·5H₂O with sodium ascorbate), solvent polarity (DMSO/H₂O mixtures), and temperature (60–80°C). Yield optimization often requires inert atmospheres to prevent oxidation of intermediates. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How can structural characterization of this triazole derivative be performed to confirm regioselectivity and purity?

  • Methodological Answer :

  • X-ray crystallography (single-crystal analysis) resolves the triazole ring’s 1,4-regioisomerism and confirms the 2-ethylphenyl substitution pattern .
  • NMR spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., triazole C-4 carboxylic proton at δ ~13 ppm; ethyl group splitting in the aromatic region).
  • HPLC-MS ensures >95% purity, with mobile phases adjusted for carboxylic acid retention (e.g., 0.1% TFA in acetonitrile/water) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial activity screens include:

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram− bacteria, fungi) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, acetylcholinesterase) to explore anti-inflammatory/neuroprotective potential.
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with active sites (e.g., COX-2, EGFR kinases). Protonation states of the carboxylic acid group are critical for accurate predictions.
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, with free-energy calculations (MM-PBSA) quantifying binding energies .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-carboxylic acids?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example:

  • Comparative SAR Table :
Substituent (R)Biological ActivitySource
2-Ethylphenyl (target)Pending dataThis study
2,4-DichlorobenzylAntifungal (IC₅₀ = 8.2 µM)
4-FluorophenylAnticonvulsant (ED₅₀ = 25 mg/kg)
  • Meta-analysis : Cross-reference IC₅₀/EC₅₀ values under standardized assay conditions (pH, cell lines) to isolate substituent contributions .

Q. How can reaction scalability be improved without compromising regiochemical control?

  • Methodological Answer :

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., dimerization) by precise control of residence time and temperature.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% regioselectivity .
  • In-situ azide generation : Avoids handling hazardous azides by generating them directly from amines (e.g., via diazotransfer with triflyl azide) .

Q. What advanced analytical techniques quantify degradation products under varying storage conditions?

  • Methodological Answer :

  • Stability studies : Accelerated degradation (40°C/75% RH, 1 month) followed by LC-QTOF-MS to identify hydrolytic (carboxylic acid → ester) or oxidative byproducts.
  • Forced degradation : Exposure to UV light (ICH Q1B guidelines) with HPLC-PDA tracking .

Safety and Best Practices

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with corrosive carboxylic acid).
  • Ventilation : Use fume hoods during synthesis/purification to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated hazardous containers .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility table :
SolventSolubility (mg/mL)Notes
DMSO45.2Preferred for bioassays
Ethanol12.8Temperature-dependent
Hexane<0.1Poor due to carboxylic acid
  • Method standardization : Report solubility at 25°C with sonication (30 min) and centrifugation (10,000 rpm) to remove undissolved particles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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